LogP Shift: 6-Chloro-4-hydroxypicolinic Acid vs. 4-Hydroxypicolinic Acid
6-Chloro-4-hydroxypicolinic acid exhibits a computed LogP of 0.73, representing a >1.6 log-unit increase over 4-hydroxypicolinic acid (LogP = –0.90), driven by the hydrophobic 6-chloro substituent [1]. This shift moves the compound from a hydrophilic regime into the optimal lipophilicity window (LogP 0–3) for passive membrane permeability, directly impacting its suitability in cell-based assays and liquid–liquid extraction workflows.
| Evidence Dimension | Octanol–water partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP = 0.73 (6-Chloro-4-hydroxypicolinic acid) |
| Comparator Or Baseline | LogP = –0.90 (4-Hydroxypicolinic acid); LogP ≈ 0.7 (picolinic acid, XLogP3) [1] |
| Quantified Difference | ΔLogP ≈ +1.63 vs. 4-hydroxypicolinic acid; ΔLogP ≈ 0 vs. picolinic acid (but with distinct HBD/HBA profile) |
| Conditions | Computed values: XLogP3 (PubChem) and fragment-based LogP (Chemsrc) |
Why This Matters
A ΔLogP of 1.6 determines whether a compound partitions into organic solvent during extraction or remains predominantly in the aqueous phase, directly affecting recovery in purification and distribution in cellular assays.
- [1] Chembase, computed LogP for 4-hydroxypyridine-2-carboxylic acid = –0.9033577; PubChem XLogP3 for picolinic acid ≈ 0.7. Accessed April 2026. View Source
